![molecular formula C11H16N2O B14621499 2-[(E)-Benzyldiazenyl]butan-2-ol CAS No. 57910-26-6](/img/structure/B14621499.png)
2-[(E)-Benzyldiazenyl]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-Benzyldiazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyeing and pigmentation processes. The compound’s structure includes a benzyldiazenyl group attached to a butan-2-ol backbone, making it a secondary alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzyldiazenyl]butan-2-ol typically involves the diazotization of benzylamine followed by coupling with butan-2-ol. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt formed during the diazotization process. The reaction can be summarized as follows:
Diazotization: Benzylamine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with butan-2-ol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, which is crucial for the stability of the diazonium intermediate.
化学反応の分析
Types of Reactions
2-[(E)-Benzyldiazenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azo group (N=N) can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-Benzyldiazenyl]butan-2-one.
Reduction: Formation of 2-[(E)-Benzyldiazenyl]butan-2-amine.
Substitution: Formation of 2-[(E)-Benzyldiazenyl]butan-2-chloride.
科学的研究の応用
2-[(E)-Benzyldiazenyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to biological tissues.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-[(E)-Benzyldiazenyl]butan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
類似化合物との比較
Similar Compounds
- 2-[(E)-Benzyldiazenyl]ethanol
- 2-[(E)-Benzyldiazenyl]propan-2-ol
- 2-[(E)-Benzyldiazenyl]butan-1-ol
Uniqueness
2-[(E)-Benzyldiazenyl]butan-2-ol is unique due to its specific combination of a benzyldiazenyl group and a secondary alcohol. This combination provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
57910-26-6 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
2-(benzyldiazenyl)butan-2-ol |
InChI |
InChI=1S/C11H16N2O/c1-3-11(2,14)13-12-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 |
InChIキー |
AAICSLHCTVIHCM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(N=NCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


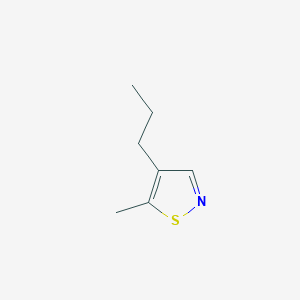
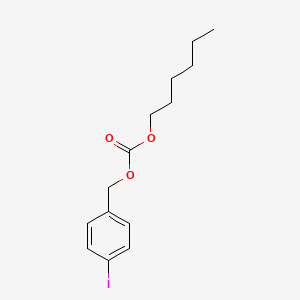

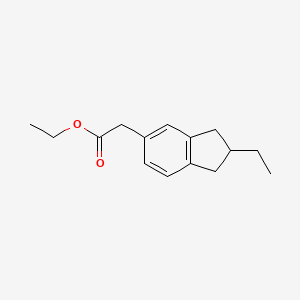
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

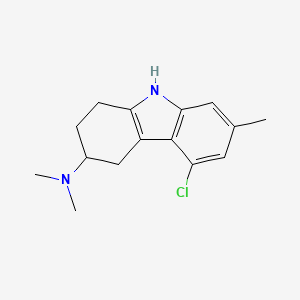
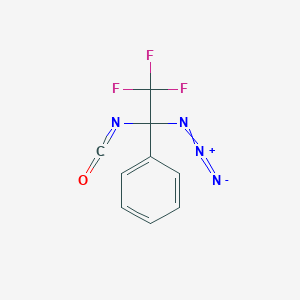

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
